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Abstract: (-)-Chaetominine is a potent cytotoxic alkaloid first isolated from the endophytic

fungus Chaetomium sp. IFB-E015.[1][2] This hexacyclic quinazolinone alkaloid, possessing a

novel molecular framework with four stereogenic centers, has demonstrated significant

cytotoxic activity against various cancer cell lines, surpassing that of the common anticancer

drug 5-fluorouracil in some cases.[1][2][3] Its complex architecture and biological activity have

made it a subject of interest for synthetic chemists and drug discovery professionals. This

document provides an in-depth technical overview of the methodologies employed in the

original elucidation of its chemical structure, from isolation to the definitive assignment of its

absolute stereochemistry.

Isolation of (-)-Chaetominine
(-)-Chaetominine was first isolated from the solid-substrate culture of Chaetomium sp. IFB-

E015, an endophytic fungus found on the leaves of Adenophora axilliflora.[1][2] The isolation

process was guided by bioassays to track the cytotoxic fractions.

Experimental Protocol: Fungal Culture and Extraction

Cultivation: The fungus Chaetomium sp. IFB-E015 was cultivated on a solid substrate, likely

a rice or wheat-based medium, to encourage the production of secondary metabolites.
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Extraction: The fermented solid culture was exhaustively extracted with an organic solvent

(e.g., ethyl acetate) to obtain a crude extract.

Fractionation: The crude extract underwent a bioassay-guided fractionation process. This

typically involves solvent partitioning and multiple steps of column chromatography (e.g.,

silica gel, Sephadex) to separate the complex mixture into fractions of decreasing

complexity.

Purification: The active fractions were further purified using High-Performance Liquid

Chromatography (HPLC), yielding (-)-Chaetominine as colorless crystals.[1]

Planar Structure Determination
The molecular formula and the core connectivity of (-)-Chaetominine were established using a

combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry
High-resolution mass spectrometry (HRMS) provided the exact mass of the molecule, which

was used to determine its elemental composition.

Experimental Protocol: HRMS Analysis

Instrumentation: A high-resolution mass spectrometer, likely an ESI-Q-TOF (Electrospray

Ionization Quadrupole Time-of-Flight) instrument, was used.

Sample Preparation: A dilute solution of purified (-)-Chaetominine in a suitable solvent (e.g.,

methanol) was prepared.

Analysis: The sample was infused into the ESI source. Data was acquired in positive ion

mode to observe protonated molecules [M+H]⁺ and sodium adducts [M+Na]⁺.

Table 1: High-Resolution Mass Spectrometry Data for (-)-Chaetominine
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Ion Species Observed m/z Calculated m/z Molecular Formula

[M+H]⁺ 403.1404 403.1399 C₂₂H₁₉N₄O₄

[M+Na]⁺ 425.1209 425.1219 C₂₂H₁₈N₄O₄Na

Data sourced from

Jiao et al., 2006.[1]

The data unequivocally established the molecular formula of (-)-Chaetominine as C₂₂H₁₈N₄O₄.

[1]

NMR Spectroscopy
1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were critical in assembling the

planar structure of the molecule.

Experimental Protocol: NMR Spectroscopy

Sample Preparation: The purified compound was dissolved in a deuterated solvent, such as

DMSO-d₆.

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) was used to

acquire the spectra.

Data Acquisition: A standard suite of experiments was performed:

¹H NMR: To identify proton environments and their multiplicities.

¹³C NMR: To identify the number and type of carbon atoms.

COSY (Correlation Spectroscopy): To identify proton-proton (H-H) spin-spin couplings,

revealing adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly

attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons, which is key for connecting molecular
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fragments.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for (-)-Chaetominine (in DMSO-d₆)
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Position δC (ppm)
δH (ppm, mult., J in
Hz)

Key HMBC
Correlations

2 59.8 4.05 (q, 6.8) C-1, C-3, C-11, C-14

3 86.8 — —

4 55.1 5.95 (d, 9.5)
C-3, C-5, C-11, C-14,

C-2'

5 138.4 — —

6 125.7 7.33 (d, 7.5) C-5, C-8, C-10

7 128.5 7.18 (t, 7.5) C-5, C-9

8 123.6 7.03 (t, 7.5) C-6, C-10

9 120.5 6.88 (d, 7.5) C-5, C-7

10 134.9 — —

11 172.9 — —

14 169.3 — —

15 15.1 1.12 (d, 6.8) C-2, C-11

2' 145.2 8.25 (s) C-4, C-4', C-8a'

4' 161.8 — —

4a' 121.1 — —

5' 126.3 8.15 (d, 8.0) C-4', C-7', C-8a'

6' 127.0 7.58 (t, 8.0) C-4a', C-8'

7' 134.8 7.85 (t, 8.0) C-5', C-8a'

8' 126.3 7.75 (d, 8.0) C-4a', C-6'

8a' 148.1 — —

3-OH — 8.32 (s) C-2, C-3, C-4
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Note: This table

represents a summary

of key data as

reported in the initial

elucidation. Full

spectral data can be

found in the

supporting information

of the original

publication.[1]

Analysis of these spectra allowed for the assembly of key structural fragments, including the

quinazolinone ring, the indole-derived portion, and the alanine unit, which were then connected

based on crucial HMBC correlations to form the complete planar structure.[1]

Stereochemistry Determination
With the planar structure established, the next critical step was to determine the three-

dimensional arrangement of the atoms at the four stereogenic centers (C-2, C-3, C-11, and C-

14). This was achieved through a combination of X-ray crystallography and chemical

degradation.

Relative Stereochemistry by Single-Crystal X-ray
Diffraction
The relative configuration of the four stereocenters was unambiguously determined by X-ray

crystallography.[1][2]

Experimental Protocol: X-ray Crystallography

Crystal Growth: Single crystals suitable for X-ray diffraction were grown by slow evaporation

of a solution of (-)-Chaetominine in methanol. This resulted in the formation of a methanol

solvate (chaetominine·MeOH).[1][4][5]

Data Collection: A selected crystal was mounted on a diffractometer. X-ray diffraction data

were collected by rotating the crystal in a beam of monochromatic X-rays.[4]
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Structure Solution and Refinement: The collected diffraction pattern was processed to

determine the unit cell dimensions and the arrangement of atoms within the crystal lattice.

The structure was solved using direct methods and refined to yield a final 3D model of the

molecule.[4][5]

Table 3: Key Crystallographic Data for (-)-Chaetominine·MeOH

Parameter Value

Crystal System Orthorhombic

Space Group P2₁2₁2₁

a (Å) 9.876

b (Å) 14.532

c (Å) 15.213

Final R indices [I>2σ(I)] R₁ = 0.045, wR₂ = 0.109

CCDC Number 791762

Data sourced from the original publication and

associated crystallographic databases.[1][6]

The resulting X-ray crystal structure confirmed the molecular connectivity and revealed the

relative stereochemistry of the molecule.[2]

Absolute Configuration by Marfey's Method
While X-ray crystallography provided the relative arrangement, it could not distinguish between

the molecule and its mirror image. The absolute configuration was determined using Marfey's

method, a chemical degradation technique.[1][2]

Experimental Protocol: Marfey's Method

Acid Hydrolysis: A sample of (-)-Chaetominine was subjected to acidic hydrolysis (e.g.,

using 6N HCl) to break the amide bonds and liberate its constituent amino acid.[1]
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Derivatization: The resulting amino acid in the hydrolysate was derivatized with Marfey's

reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA).

HPLC Analysis: The derivatized product was analyzed by reverse-phase HPLC and its

retention time was compared to that of authentic D- and L-alanine standards that were

derivatized with FDAA in parallel.

Conclusion: The analysis showed that the hydrolysate of (-)-Chaetominine yielded L-

alanine.[7]

This result established the stereochemistry at the C-2 position as S. By combining this

information with the known relative stereochemistry from the X-ray crystal structure, the

absolute configuration of (-)-Chaetominine was definitively assigned as 2S, 3S, 11S, and 14R.

[1][2]

Workflow of Structure Elucidation
The logical flow of the experimental work is a critical aspect of natural product structure

elucidation.
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Caption: Workflow for the structure elucidation of (-)-Chaetominine.
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Conclusion
The structure of (-)-Chaetominine was unambiguously determined through a systematic and

multi-faceted analytical approach. Mass spectrometry established the molecular formula, while

a comprehensive suite of 1D and 2D NMR experiments revealed the complex planar structure.

The relative stereochemistry was definitively assigned by single-crystal X-ray diffraction, and

the final piece of the puzzle, the absolute configuration, was secured using Marfey's method.

This rigorous elucidation provided the foundational knowledge for subsequent total synthesis

efforts and further investigation into its potent biological activities.[7][8][9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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